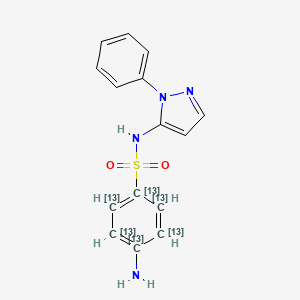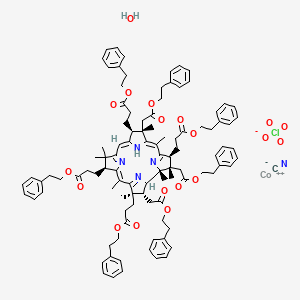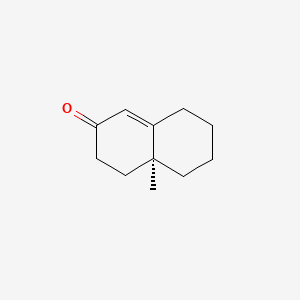
(S)-(+)-10-Methyl-1(9)-octal-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-10-Methyl-1(9)-octal-2-one is a chiral compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is known for its distinctive odor and is often used in fragrance and flavor industries. Its chiral nature means it has two enantiomers, with the (S)-(+)-enantiomer being the focus of this article.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-10-Methyl-1(9)-octal-2-one typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, using a chiral catalyst like a rhodium complex. The reaction conditions often include a solvent like ethanol or methanol, and the reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced chiral catalysts and precise control of reaction parameters ensures the efficient production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-10-Methyl-1(9)-octal-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-(+)-10-Methyl-1(9)-octal-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies have explored its role in biological systems, particularly in understanding chiral interactions.
Medicine: Research has investigated its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is used in the fragrance and flavor industries due to its distinctive odor.
Mécanisme D'action
The mechanism of action of (S)-(+)-10-Methyl-1(9)-octal-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. In chemical reactions, its chiral nature allows it to participate in stereoselective processes, influencing the outcome of reactions based on its configuration.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-10-Methyl-1(9)-octal-2-one: The enantiomer of (S)-(+)-10-Methyl-1(9)-octal-2-one, with different optical activity and potentially different biological effects.
10-Methyl-1(9)-octal-2-one: The racemic mixture containing both enantiomers.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct properties compared to its enantiomer and racemic mixture. Its applications in fragrance and flavor industries, as well as its role in stereoselective synthesis, highlight its importance in various fields.
Propriétés
Numéro CAS |
4087-39-2 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(4aS)-4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m0/s1 |
Clé InChI |
OHERZLWVBJCXOF-NSHDSACASA-N |
SMILES isomérique |
C[C@@]12CCCCC1=CC(=O)CC2 |
SMILES canonique |
CC12CCCCC1=CC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



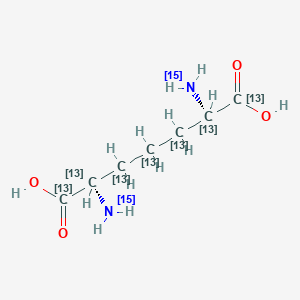
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
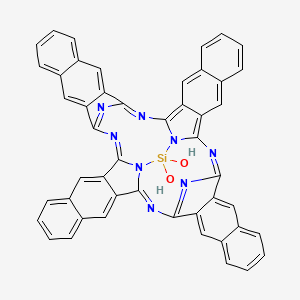


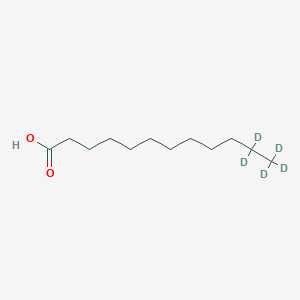
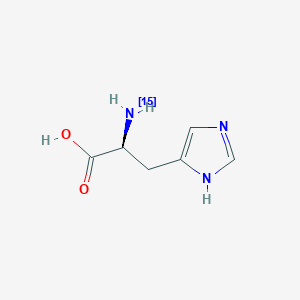

![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
